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Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of

phosphoinositide 3-kinase (PI3Kδ).[1][2] The aberrant activation of the PI3Kδ signaling

pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a

promising therapeutic target for B-cell malignancies.[1][3] This technical guide provides an in-

depth analysis of the selectivity profile of Amdizalisib, complete with quantitative data, detailed

experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile
Amdizalisib demonstrates a remarkable selectivity for PI3Kδ over other PI3K isoforms and a

wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-

target effects and enhancing the therapeutic window.

Target Assay Type IC50 (nM)
Selectivity vs.
PI3Kδ

PI3Kδ Biochemical 0.8 - 3 -

Other PI3K Isoforms Biochemical >250-fold >250x

319 Protein Kinases Kinome Panel (1µM)
No significant

inhibition
High
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Table 1: Summary of Amdizalisib's PI3K Delta Selectivity and Potency. Data sourced from pre-

clinical studies.[1]

In cellular and human whole blood assays, Amdizalisib maintains its potent inhibition of PI3Kδ

with IC50 values also in the low nanomolar range (0.8-3 nM).[1] Furthermore, it effectively

inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM.

[1]

Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity and

potency of Amdizalisib.

Biochemical Kinase Activity Assay: Transcreener™
Fluorescence Polarization Assay
This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP, a

common product of kinase reactions.

Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly

specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the

tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase

reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a

decrease in fluorescence polarization. The magnitude of this decrease is proportional to the

amount of ADP produced and thus to the kinase activity.

Protocol:

Reagent Preparation: Prepare assay buffer, PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and

the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP²

Antibody).

Compound Preparation: Prepare a serial dilution of Amdizalisib in DMSO and then dilute

further in the assay buffer.

Kinase Reaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the PI3Kδ enzyme to wells of a 384-well plate.

Add the Amdizalisib dilutions or vehicle control to the wells.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding the Transcreener™ ADP² Detection Mix (a mixture of

the tracer and antibody).

Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis: Convert the fluorescence polarization values to ADP concentration using a

standard curve. Calculate the percent inhibition for each Amdizalisib concentration and

determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome Selectivity Profiling: Eurofins KinaseProfiler™
Panel
To assess the broader selectivity of Amdizalisib, a large panel of kinases is screened.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate,

typically through a radiometric assay that measures the incorporation of radiolabeled

phosphate (from [γ-³³P]-ATP) into a generic or specific substrate.

Protocol:

Compound Submission: Provide Amdizalisib at a specified concentration (e.g., 1 µM) in

DMSO.

Assay Execution (by Eurofins):

A panel of 323 different protein kinases is utilized.[1]
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For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ-

³³P]-ATP in the presence of Amdizalisib or a vehicle control.

The reactions are incubated to allow for phosphorylation.

The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to

remove unincorporated [γ-³³P]-ATP.

Data Acquisition: The amount of radioactivity remaining on the filter paper, which

corresponds to the phosphorylated substrate, is measured using a scintillation counter.

Data Analysis: The kinase activity in the presence of Amdizalisib is compared to the vehicle

control to determine the percent inhibition. Significant inhibition is typically defined as a

reduction in activity above a certain threshold (e.g., >50%).

Cellular Assay: AKT Phosphorylation
This assay determines the effect of Amdizalisib on the PI3K signaling pathway within a cellular

context by measuring the phosphorylation of a key downstream effector, AKT.

Principle: An in-cell Western or similar immunodetection method is used to quantify the levels

of phosphorylated AKT (pAKT) relative to the total amount of AKT.

Protocol:

Cell Culture and Treatment:

Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of Amdizalisib or vehicle control for a specified period

(e.g., 2 hours).

Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period

(e.g., 15-30 minutes).

Cell Lysis and Fixation:

Lyse the cells and fix them to the plate.
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Immunostaining:

Block non-specific binding sites.

Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total

AKT.

Wash the cells and incubate with species-specific secondary antibodies conjugated to

different fluorophores (e.g., one for pAKT and another for total AKT).

Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify

the fluorescence intensity for both pAKT and total AKT in each well.[1]

Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the

percent inhibition of AKT phosphorylation for each Amdizalisib concentration and determine

the IC50 value.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell
Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™

Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the

conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the

amount of ATP present.

Protocol:

Cell Plating and Treatment:

Plate B-cell lymphoma cells in 96-well opaque-walled plates.

Treat the cells with a serial dilution of Amdizalisib or vehicle control.

Incubate for a specified period (e.g., 72 hours).
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Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent cell viability for each Amdizalisib concentration relative

to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for

kinase selectivity assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK)

PI3Kδ

B-Cell Receptor
(BCR)

Activation

PIP2

Phosphorylation

PIP3

PDK1
 

 

AKT

 

 

 
 

pAKT
(Active)

Phosphorylation

 

 

mTORC1

 
 

Cell Proliferation
& Survival

 
 

Amdizalisib

 Inhibition

 

 

 

 
 

Click to download full resolution via product page

Caption: PI3K/AKT signaling pathway with Amdizalisib's point of inhibition.
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Caption: General workflow for a kinase selectivity profiling assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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